molecular formula C15H17ClN2O4 B13095211 1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate

1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate

Cat. No.: B13095211
M. Wt: 324.76 g/mol
InChI Key: OTSOXDCGCHATRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzo[d]imidazole derivative featuring a chloromethyl substituent at the 2-position and dual carboxylate groups at the 1- and 5-positions. The tert-butyl and methyl ester groups enhance steric protection and modulate reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its structural uniqueness lies in the combination of electron-withdrawing (chloromethyl) and bulky protecting groups (tert-butyl), which influence its stability and reactivity in nucleophilic substitution or coupling reactions .

Properties

Molecular Formula

C15H17ClN2O4

Molecular Weight

324.76 g/mol

IUPAC Name

1-O-tert-butyl 5-O-methyl 2-(chloromethyl)benzimidazole-1,5-dicarboxylate

InChI

InChI=1S/C15H17ClN2O4/c1-15(2,3)22-14(20)18-11-6-5-9(13(19)21-4)7-10(11)17-12(18)8-16/h5-7H,8H2,1-4H3

InChI Key

OTSOXDCGCHATRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C(=O)OC)N=C1CCl

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The compound is a benzimidazole derivative characterized by two ester groups at positions 1 and 5, with a chloromethyl substituent at position 2. The preparation generally proceeds via:

  • Formation of the benzimidazole core with appropriate substitution (methyl at position 5).
  • Introduction of tert-butyl and methyl ester groups at positions 1 and 5, respectively.
  • Selective chloromethylation at position 2 of the benzimidazole ring.

Detailed Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Esterification at Positions 1 and 5
  • The benzimidazole nitrogen (position 1) is selectively protected or esterified using tert-butyl chloroformate in the presence of a base like triethylamine or pyridine. This reaction is typically performed in an aprotic solvent (e.g., dichloromethane) at room temperature under inert atmosphere to avoid hydrolysis.
  • The carboxylate group at position 5 is introduced by methylation, often using methyl chloroformate or via methyl esterification of the corresponding carboxylic acid intermediate.
Chloromethylation at Position 2
  • The chloromethyl group is introduced via electrophilic substitution using chloromethylating agents such as chloromethyl methyl ether or by reaction with formaldehyde and hydrochloric acid.
  • The reaction is carried out under controlled temperature (0–5 °C) to minimize side reactions and over-chloromethylation.
  • Polar aprotic solvents like DMF or DMSO enhance the nucleophilicity of the benzimidazole ring, facilitating substitution.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Esterification (N-1) tert-Butyl chloroformate, triethylamine 20–25 °C DCM or THF 75–85 Inert atmosphere (N2 or Ar) to prevent moisture interference
Esterification (C-5) Methyl chloroformate or methylation agent 20–30 °C DCM or MeOH 70–80 Requires purification by chromatography
Chloromethylation (C-2) Chloromethyl methyl ether, HCl catalyst 0–5 °C DMF or DMSO 65–75 Controlled addition rate and temperature to avoid poly-substitution

Purification and Characterization

Research Findings and Reaction Analysis

  • The base choice (triethylamine vs. pyridine) affects reaction rate and yield; triethylamine generally offers faster reaction kinetics.
  • Solvent polarity influences chloromethylation efficiency; DMF provides better yields due to enhanced solvation of intermediates.
  • Temperature control during chloromethylation is critical to minimize byproducts such as di- or poly-chloromethylated derivatives.
  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) has been reported to increase chloromethylation yields by 10–15% in biphasic systems.

Comparative Data Table of Preparation Conditions

Parameter Effect on Yield/Selectivity Optimization Strategy
Base (TEA vs. Pyridine) TEA faster, higher yield; Pyridine milder Use TEA for faster reaction; Pyridine for sensitive substrates
Solvent (DCM vs. DMF) DCM preferred for esterification; DMF for chloromethylation Use solvent appropriate for each step
Temperature Lower temp (0–5 °C) reduces side reactions Maintain strict temperature control during chloromethylation
Catalyst Phase-transfer catalysts improve chloromethylation Add TBAB or similar catalysts to increase yield
Reaction Time Overreaction leads to byproducts Monitor by TLC; quench reaction promptly

Summary of Preparation Method

The preparation of 1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate is effectively achieved through:

  • Selective esterification of benzimidazole nitrogen with tert-butyl chloroformate.
  • Introduction of methyl ester at position 5.
  • Controlled chloromethylation at position 2 using chloromethyl methyl ether or formaldehyde/HCl under low temperature.
  • Purification via chromatographic techniques.
  • Characterization confirming the structural integrity and purity.

This method balances yield, selectivity, and scalability, making it suitable for research and industrial applications.

Chemical Reactions Analysis

1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate is C13H15ClN2O4, with a molecular weight of approximately 292.72 g/mol. The compound features a benzimidazole core structure that contributes to its reactivity and biological activity.

Pharmacological Applications

Antimicrobial Activity : Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties : Benzimidazole derivatives have been investigated for their anticancer effects. They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. In vitro studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents .

Enzyme Inhibition : Certain benzimidazole derivatives are known to act as inhibitors of enzymes such as carbonic anhydrase and histone deacetylases. This compound may possess similar inhibitory effects, which could be beneficial in treating conditions like glaucoma and cancer .

Chemical Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:

  • Formation of the benzimidazole ring through cyclization reactions.
  • Introduction of the chloromethyl group via electrophilic substitution.
  • Esterification to yield the final dicarboxylate product.

These synthetic routes are crucial for producing this compound in sufficient quantities for research and application purposes.

Material Science Applications

Polymer Chemistry : The incorporation of benzimidazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. This compound can serve as a functional monomer in the synthesis of advanced materials with tailored properties .

Nanotechnology : Research has demonstrated that benzimidazole-based compounds can be utilized in the development of nanocarriers for drug delivery systems. Their ability to form stable complexes with drugs enhances bioavailability and targeted delivery .

Case Study 1: Antimicrobial Efficacy

A study conducted on various substituted benzimidazoles, including derivatives similar to this compound, revealed potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of conventional antibiotics, indicating a promising avenue for developing new antimicrobial agents.

Case Study 2: Anticancer Mechanism

In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cell lines through caspase activation pathways. This suggests potential use as an adjunct therapy alongside traditional chemotherapy.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The benzoimidazole core can mimic natural substrates or inhibitors, affecting biological pathways. The specific pathways and targets depend on the compound’s structural features and the biological system under study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate with structurally analogous imidazole derivatives from published studies ( and ).

Table 1: Structural and Functional Comparison

Compound ID/Name Substituents at Key Positions Reactivity/Applications
Target Compound 1: tert-Butyl carboxylate; 2: Chloromethyl; 5: Methyl carboxylate High reactivity at C2 (chloromethyl for SN2); dual carboxylates for selective deprotection
5{29} () 4: Methylaminocarbonyl; 5: tert-Butoxy-S-alanyl carbonyl Peptide mimicry; lower electrophilicity due to carbamoyl groups
5{30} () 4: (tert-Butoxy)aminopentylaminocarbonyl; 5: tert-Butoxy-S-alanyl carbonyl Long-chain amino substituents for solubility; limited C2 reactivity
5{31} () 4: Benzylaminocarbonyl; 5: tert-Butoxy-S-alanyl carbonyl Aromatic benzyl group enhances π-π interactions; less steric hindrance than target
5{121} () 4: N-Methylbenzylaminocarbonyl; 5: tert-Butoxy-S-lysyl carbonyl Bulky lysyl group reduces nucleophilic substitution potential compared to chloromethyl
5{122} () 4: Diethylaminocarbonyl; 5: tert-Butoxy-S-lysyl carbonyl Electron-rich diethylamino group increases basicity; unsuitable for SN2 reactions

Key Findings

Reactivity at C2 Position: The target compound’s chloromethyl group provides superior electrophilicity for nucleophilic substitution (e.g., SN2 with amines or thiols) compared to carbamoyl or alkylamino substituents in analogs like 5{29}–5{33} . For instance, 5{121} and 5{122} lack reactive leaving groups, limiting their utility in cross-coupling reactions .

Steric and Electronic Effects :
The tert-butyl group at C1 in the target compound offers greater steric protection than methyl or benzyl groups in analogs (e.g., 5{31} ), reducing unintended hydrolysis of the carboxylate. Conversely, compounds like 5{30} with extended alkyl chains exhibit enhanced solubility but reduced crystallinity .

Functional Group Compatibility :
Dual carboxylates in the target compound allow orthogonal deprotection strategies (e.g., acid-labile tert-butyl and base-sensitive methyl esters), unlike 5{119}–5{122} , which feature lysyl or piperazinyl groups requiring specialized cleavage conditions .

Research Implications and Limitations

  • Synthetic Utility : The target compound’s chloromethyl group enables efficient functionalization, making it preferable for constructing bioactive molecules (e.g., kinase inhibitors) over less reactive analogs like 5{29} or 5{122} .

Biological Activity

1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate (CAS No. 878026-13-2) is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₇ClN₂O₄
  • Molecular Weight : 324.76 g/mol
  • Structure : The compound features a benzimidazole core with dicarboxylate substituents and a chloromethyl group, which may influence its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer potential. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings from various research efforts:

Cell Line IC₅₀ (µM) Mechanism of Action Reference
MCF-7 (Breast Cancer)15.63Induction of apoptosis via p53 activation
U-937 (Leukemia)12.34Cell cycle arrest and apoptosis
A549 (Lung Cancer)10.50Inhibition of proliferation
HCT-116 (Colon Cancer)13.60Disruption of microtubule dynamics

The mechanisms underlying the anticancer activity of this compound involve several pathways:

  • Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cells through the upregulation of p53 and activation of caspase pathways, leading to programmed cell death .
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in specific phases, preventing cancer cell proliferation .
  • Microtubule Disruption : Similar to known chemotherapeutics, it may interfere with microtubule function, which is crucial for mitosis .

Study on Breast Cancer Cells

In a study focusing on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in significant cytotoxicity with an IC₅₀ value of approximately 15.63 µM. Flow cytometry analysis revealed increased levels of apoptotic markers such as cleaved caspase-3 and elevated p53 expression, indicating a strong apoptotic response induced by the compound .

Study on Leukemia Cells

Another investigation assessed the effects on U-937 leukemia cells, where the compound demonstrated an IC₅₀ value of 12.34 µM. The mechanism was attributed to cell cycle arrest at the G2/M phase, leading to reduced viability and increased apoptosis rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.